REACTION_CXSMILES
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C([C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:24])C=CC=CC=1.C([N:36]([CH2:39]C)CC)C.[C:41]([OH:45])([CH3:44])([CH3:43])[CH3:42]>CN(C)C=O>[C:41]([O:45][C:39]([NH:36][C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])=[O:24])([CH3:44])([CH3:43])[CH3:42]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C(=O)(O)C1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
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Name
|
Example 2
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Quantity
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164 kg
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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204 kg
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
87 kg
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
930 kg
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O
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Name
|
|
Quantity
|
242 kg
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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27.5 (± 7.5) °C
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Type
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CUSTOM
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Details
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After stirring at 20 to 30° C. for about 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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The temperature was risen to 85 to 90° C. over 3 to 5 hours
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Duration
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4 (± 1) h
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Type
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STIRRING
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Details
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the solution was stirred for 1 to 2 hours
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Duration
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1.5 (± 0.5) h
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Type
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TEMPERATURE
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Details
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under reflux (85 to 90° C.)
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Type
|
TEMPERATURE
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Details
|
The reaction solution was cooled
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate (1400 L)
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Type
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WASH
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Details
|
The solution was washed successively with a mixture of 15% hydrochloric acid (160 L) and water (1890 L), water (660 L), 5% aqueous sodium bicarbonate solution (1100 kg) and water (660 L)
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Type
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CONCENTRATION
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Details
|
the organic layer was concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
Methanol (300 kg) was added
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
A seed crystal (15 kg) and methanol (450 kg) were added to the residue
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Type
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TEMPERATURE
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Details
|
the mixture was heated to 50 to 60° C.
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Type
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DISSOLUTION
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Details
|
to dissolve it
|
Type
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TEMPERATURE
|
Details
|
After cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
crystals were separated
|
Type
|
WASH
|
Details
|
washed with cold methanol (100 L)
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 187 kg | |
YIELD: PERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |